![molecular formula C18H13ClFN3O3 B2983242 N-[5-(acetylamino)-2-chlorophenyl]-6-fluoro-4-hydroxyquinoline-3-carboxamide CAS No. 951995-12-3](/img/structure/B2983242.png)
N-[5-(acetylamino)-2-chlorophenyl]-6-fluoro-4-hydroxyquinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(acetylamino)-2-chlorophenyl]-6-fluoro-4-hydroxyquinoline-3-carboxamide, also known as ACQ or ACQ-3, is a synthetic compound that belongs to the class of quinolone antibiotics. ACQ has been found to exhibit potent antibacterial activity against a wide range of gram-negative and gram-positive bacteria, including those that are resistant to other antibiotics.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antimicrobial Activities
Research has identified several derivatives of quinoline compounds as potential antimicrobial drugs. For instance, the synthesis of 1-substituted 6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acids has been explored for their high antibacterial activity in the series of fluoroquinolones, highlighting their potential as antimicrobial agents (Glushkov, Marchenko, & Levshin, 1997). Similarly, a study on the synthesis, characterization, and antimicrobial screening of N-(3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl)-2-chloro-substitutedquinoline-3-carboxamides demonstrated their moderate to excellent antimicrobial activities against different strains, indicating their significance in developing new antimicrobial agents (Rajput & Sharma, 2021).
Fluoroionophore Applications
Quinoline-containing calixarene fluoroionophores have been investigated for their efficiency as fluoroionophores, with selectivity for sodium and strontium ions among alkali and alkaline earth metal ions. This study provides insights into their potential applications in ion sensing and signaling (Casnati et al., 2003).
Fluorescent Properties for Chemical Sensing
The synthesis and properties of fluorescent derivatives of quinoline have been explored, indicating their potential applications in chemical sensing. For example, the synthesis of quinoline derivatives containing a fluorogenic grouping has been described, highlighting their utility in the development of fluorescent probes and sensors (Gracheva, Kovel'man, & Tochilkin, 1982).
Siderophore Activity
Research into the synthesis and siderophore activity of albomycin-like peptides derived from N5-acetyl-N5-hydroxy-L-ornithine showcases the compound's relevance in microbial iron transport systems, potentially contributing to the development of new antibiotics or treatments for iron-related disorders (Dolence et al., 1991).
Synthesis and Characterization for Medicinal Applications
The compound's derivatives have been synthesized and characterized for their potential in medicinal applications. Studies on the synthesis and antimicrobial study of fluoroquinolone-based 4-thiazolidinones and their antibacterial and antifungal activities demonstrate the broad scope of research into quinoline derivatives for therapeutic use (Patel & Patel, 2010).
Eigenschaften
IUPAC Name |
N-(5-acetamido-2-chlorophenyl)-6-fluoro-4-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN3O3/c1-9(24)22-11-3-4-14(19)16(7-11)23-18(26)13-8-21-15-5-2-10(20)6-12(15)17(13)25/h2-8H,1H3,(H,21,25)(H,22,24)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNRUAQYJMJZRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(acetylamino)-2-chlorophenyl]-6-fluoro-4-hydroxyquinoline-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

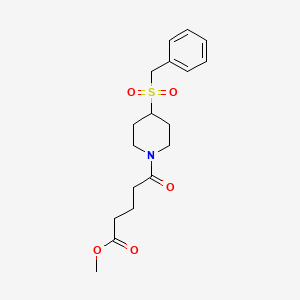
![(1S,5S)-3-Tert-butyl-2,2-dioxo-2lambda6-thia-3-azabicyclo[3.2.0]heptan-4-one](/img/structure/B2983163.png)
![2-{[1-(2-Fluorobenzoyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2983164.png)
![cis-1-Azaspiro[4.5]decan-8-ol hydrochloride](/img/structure/B2983165.png)
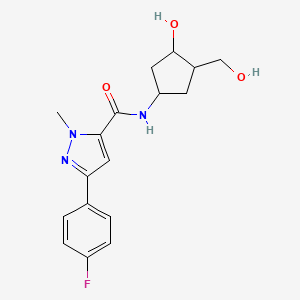
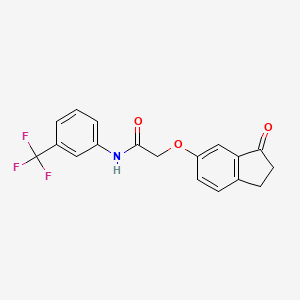
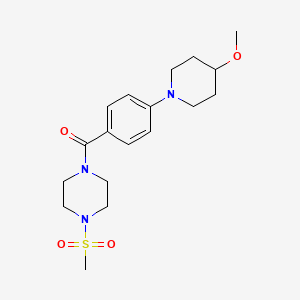
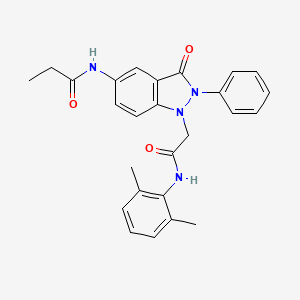
![2-(1H-benzo[d]imidazol-1-yl)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2983176.png)
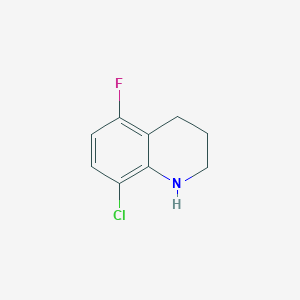
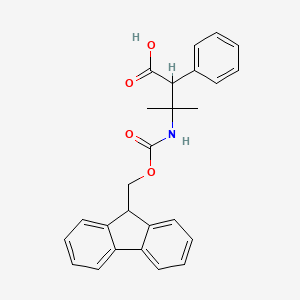
![2-{[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]carbonyl}pyridine](/img/structure/B2983180.png)

